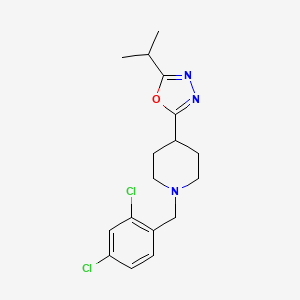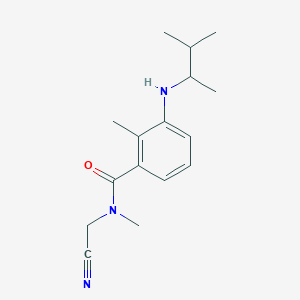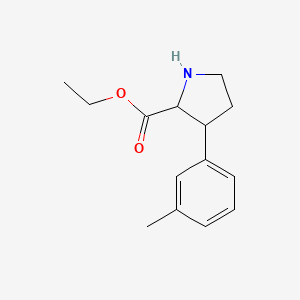![molecular formula C13H13F2N3S B2620280 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline CAS No. 303986-83-6](/img/structure/B2620280.png)
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline, commonly known as ESI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ESI is a heterocyclic compound that contains a sulfur atom, which makes it an essential molecule for biological and medicinal research.
Wirkmechanismus
The mechanism of action of ESI is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the growth of various microorganisms by inhibiting the activity of enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
ESI has been shown to exhibit various biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and viruses. It has also been shown to exhibit cytotoxicity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
ESI has several advantages as a research tool, including its potent antimicrobial and anticancer activities, ease of synthesis, and versatility in various applications. However, it also has some limitations, including its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
ESI has several potential future directions in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, further studies are needed to explore its potential as a cancer therapy and to optimize its pharmacokinetic and pharmacodynamic properties.
In biochemistry, ESI can be used as a tool to study the structure and function of various enzymes and proteins. It can also be used to explore the mechanisms of various biological processes.
In material science, ESI can be used as a precursor for the synthesis of various metal complexes and nanoparticles. These metal complexes and nanoparticles can be further explored for various applications such as catalysis, drug delivery, and imaging.
In conclusion, ESI is a promising compound that has the potential to revolutionize various fields. Further studies are needed to explore its full potential and to optimize its properties for various applications.
Synthesemethoden
The synthesis of ESI involves the reaction of 2,4-difluoroaniline with 2-mercapto-1-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
ESI has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ESI has been shown to exhibit potent antimicrobial and antifungal activities. It has also been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy.
ESI has also been studied for its potential applications in material science, where it has been used as a precursor for the synthesis of various metal complexes and nanoparticles. These metal complexes and nanoparticles have been used in various applications such as catalysis, drug delivery, and imaging.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNPFXRRAVGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)

![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)




![4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2620211.png)



![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)
